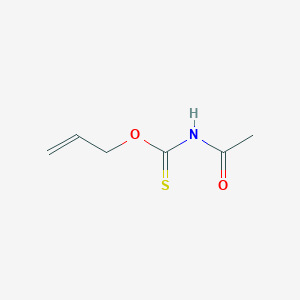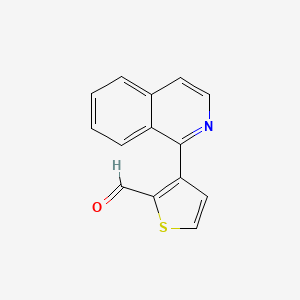![molecular formula C13H11BrN2 B14299288 6-bromo-1-ethyl-9H-pyrido[3,4-b]indole CAS No. 113679-47-3](/img/structure/B14299288.png)
6-bromo-1-ethyl-9H-pyrido[3,4-b]indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Bromo-1-ethyl-9H-pyrido[3,4-b]indole is a heterocyclic compound that belongs to the indole family. Indoles are significant in natural products and drugs due to their biological activities and structural diversity
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-1-ethyl-9H-pyrido[3,4-b]indole can be achieved through several methods. One common approach involves the bromination of 1-ethyl-9H-pyrido[3,4-b]indole using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst . The reaction typically occurs under mild conditions, such as room temperature or slightly elevated temperatures, to ensure high yields and selectivity.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the efficiency of production.
Analyse Chemischer Reaktionen
Types of Reactions
6-Bromo-1-ethyl-9H-pyrido[3,4-b]indole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the bromine atom.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted indoles, while oxidation and reduction can lead to different oxidation states or dehalogenated products.
Wissenschaftliche Forschungsanwendungen
6-Bromo-1-ethyl-9H-pyrido[3,4-b]indole has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to natural indole derivatives.
Industry: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 6-bromo-1-ethyl-9H-pyrido[3,4-b]indole involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and ethyl group contribute to its binding affinity and selectivity. The compound can modulate biological pathways by inhibiting or activating target proteins, leading to various physiological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Bromo-9H-pyrido[3,4-b]indole: Lacks the ethyl group at the 1st position.
1-Methyl-9H-pyrido[3,4-b]indole: Contains a methyl group instead of an ethyl group.
9H-Pyrido[3,4-b]indole: The parent compound without any substitutions.
Uniqueness
6-Bromo-1-ethyl-9H-pyrido[3,4-b]indole is unique due to the presence of both the bromine atom and the ethyl group, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
113679-47-3 |
|---|---|
Molekularformel |
C13H11BrN2 |
Molekulargewicht |
275.14 g/mol |
IUPAC-Name |
6-bromo-1-ethyl-9H-pyrido[3,4-b]indole |
InChI |
InChI=1S/C13H11BrN2/c1-2-11-13-9(5-6-15-11)10-7-8(14)3-4-12(10)16-13/h3-7,16H,2H2,1H3 |
InChI-Schlüssel |
HXQMQNDXVQVJGG-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=NC=CC2=C1NC3=C2C=C(C=C3)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Trimethyl[(3-methyl-2,2-diphenyloxetan-3-yl)methyl]stannane](/img/structure/B14299213.png)


![2-[4-(3-Nitrophenyl)buta-1,3-diyn-1-yl]aniline](/img/structure/B14299239.png)
![[Bis(trimethylgermyl)methylene]bis(trimethylsilane)](/img/structure/B14299247.png)







![1-[3-Anilino-2-(pyrrolidin-1-yl)propoxy]-2-methylpropan-2-ol](/img/structure/B14299297.png)
![Ethoxy{3-[(oxiran-2-yl)methoxy]propyl}di(propan-2-yl)silane](/img/structure/B14299301.png)
